molecular formula C16H12FN3O B3873388 3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

Cat. No.: B3873388
M. Wt: 281.28 g/mol
InChI Key: BZQKDNMFDRKHGZ-VCHYOVAHSA-N
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Description

3-[(2-Fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H12FN3O . It has an average mass of 281.284 Da and a mono-isotopic mass of 281.096436 Da .


Synthesis Analysis

The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which are structurally similar to the compound , has been achieved via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process . A novel green microwave-assisted protocol has been developed for the synthesis of various arylamides, which involved the attack of hydrazides on benzoxazinones .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorobenzylidene group attached to the amino group of a 2-methyl-4(3H)-quinazolinone .


Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it’s worth noting that quinazolinones are known “privileged” pharmacophores for anticancer and antimicrobial activities .

Future Directions

Quinazolinones are often used as synthones for drug development, when chromophores and auxochromes are incorporated or being functionalized . Future research could focus on exploring the potential of this compound in drug development, particularly given its structural similarity to quinazolinones, which are known for their anticancer and antimicrobial activities .

Properties

IUPAC Name

3-[(E)-(2-fluorophenyl)methylideneamino]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c1-11-19-15-9-5-3-7-13(15)16(21)20(11)18-10-12-6-2-4-8-14(12)17/h2-10H,1H3/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQKDNMFDRKHGZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
Reactant of Route 2
3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
Reactant of Route 3
3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
Reactant of Route 4
3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
Reactant of Route 5
3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

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